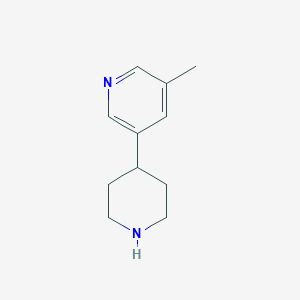

3-Methyl-5-(piperidin-4-yl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methyl-5-(piperidin-4-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a piperidine ring The compound is characterized by the presence of a methyl group at the third position of the pyridine ring and a piperidin-4-yl group at the fifth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(piperidin-4-yl)pyridine typically involves the formation of the pyridine ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-methylpyridine with piperidine in the presence of a suitable catalyst can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Análisis De Reacciones Químicas

Amine-Related Reactions

The piperidine nitrogen acts as a nucleophile, enabling reactions typical of secondary amines:

-

Mechanistic Insight : Alkylation proceeds via SN2 attack, while acylation involves nucleophilic substitution at the carbonyl carbon. Reductive amination forms an imine intermediate, reduced in situ .

Pyridine Ring Electrophilic Substitution

The methyl group activates the pyridine ring toward electrophilic substitution at positions 2, 4, or 6:

-

Electronic Effects : The methyl group donates electrons via inductive effects, directing electrophiles to meta/para positions relative to itself .

Oxidation and Reduction Reactions

The piperidine ring and pyridine moiety undergo redox transformations:

-

Catalytic Hydrogenation : Rh-catalyzed asymmetric reductions (e.g., with PhB(OH)₂) yield enantioenriched piperidines .

Nucleophilic Substitution

The methyl group’s steric hindrance limits substitution on the pyridine ring, but the piperidine nitrogen remains reactive:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| SN2 Displacement | Benzyl bromide, DIPEA, DMF | N-Benzylated piperidine | 70% | |

| Aromatic SNAr | NaN₃, DMF, 100°C | 5-Azido-3-methylpyridine derivative | Not reported |

-

Challenges : Direct substitution on the pyridine ring requires activating groups (e.g., nitro) to proceed efficiently.

Metal-Catalyzed Coupling Reactions

The compound participates in cross-coupling reactions for functionalization:

-

Example : Rh-catalyzed asymmetric reductive Heck reaction with aryl boronic acids achieves >90% enantiomeric excess (ee) .

Table 2: Functional Group Tolerance in Coupling Reactions

| Functional Group | Compatibility | Notes |

|---|---|---|

| -NO₂ | High | Enhances reactivity in SNAr |

| -OH | Low | Requires protection |

| -Br | Moderate | Participates in cross-coupling |

Aplicaciones Científicas De Investigación

Cancer Therapeutics

One of the most promising applications of 3-Methyl-5-(piperidin-4-yl)pyridine is in the development of inhibitors targeting lysine-specific demethylase 1 (LSD1). LSD1 plays a crucial role in the regulation of gene expression through the demethylation of histone lysine residues, which is significant in cancer biology. Compounds derived from this scaffold have been shown to exhibit potent inhibitory activities against LSD1, making them potential candidates for cancer therapies.

Case Study: LSD1 Inhibition

In a study focused on the structure-activity relationship (SAR) of 3-(piperidin-4-ylmethoxy)pyridine derivatives, it was found that certain modifications significantly enhanced their inhibitory potency against LSD1. For instance, specific substitutions at the pyridine core led to compounds with Ki values in the low micromolar range, indicating strong binding affinity and potential effectiveness as anticancer agents .

Neuropharmacological Applications

The compound has also been investigated for its effects on histamine receptors, particularly as a non-imidazole antagonist for the histamine H3 receptor. This receptor is involved in various neurological processes and has been implicated in conditions such as narcolepsy and cognitive disorders.

Case Study: H3 Receptor Antagonism

Research demonstrated that derivatives of this compound exhibited high affinity for H3 receptors, with some compounds showing pA2 values comparable to established antagonists. These findings suggest that such compounds could be developed into therapeutic agents for treating disorders related to histamine dysregulation .

Scaffold for Drug Development

The structural characteristics of this compound make it an attractive scaffold for drug design. Its ability to interact with various biological targets allows for the development of diverse pharmacological agents.

Applications in Drug Design

The compound has been utilized as a building block in synthesizing various bioactive molecules. For example, modifications to the piperidine moiety have led to compounds with enhanced biological activity against different targets, including kinases involved in cancer progression .

Data Tables

Mecanismo De Acción

The mechanism of action of 3-Methyl-5-(piperidin-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparación Con Compuestos Similares

Similar Compounds

3-Methylpyridine: Lacks the piperidine ring, making it less versatile in certain applications.

5-(Piperidin-4-yl)pyridine: Lacks the methyl group, which can affect its reactivity and binding properties.

3-Methyl-5-(piperidin-4-yl)quinoline: Contains a quinoline ring instead of a pyridine ring, leading to different chemical and biological properties

Uniqueness

3-Methyl-5-(piperidin-4-yl)pyridine is unique due to the presence of both a methyl group and a piperidine ring, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.

Actividad Biológica

3-Methyl-5-(piperidin-4-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic roles, focusing on its antimicrobial and anticancer properties, and presents data from various studies that highlight its mechanisms of action.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a methyl group at the 3-position and a piperidin-4-yl group at the 5-position. This specific arrangement contributes to its unique chemical properties, enhancing its ability to interact with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , particularly against various bacterial strains. The compound's mechanism involves disrupting cellular processes in pathogens, which may include inhibiting protein synthesis or affecting nucleic acid production.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Enterococcus faecalis | 62.5 - 125 μM |

These findings suggest that the compound could be further developed as an antibiotic agent, particularly for resistant strains .

Anticancer Properties

The anticancer potential of this compound has been investigated through various in vitro studies. The compound has shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer).

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 0.058 |

| A549 | 0.035 |

| MDA-MB-231 | 0.021 |

The lower IC50 values indicate a higher potency in inhibiting cell growth, suggesting that structural modifications could enhance its efficacy against various cancers .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Inhibition of Enzymes : The compound has been identified as a potential inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation and cancer progression. Inhibition of LSD1 can lead to increased levels of H3K4 methylation, which is associated with tumor suppression .

- Molecular Docking Studies : Computational studies have shown that the functional groups within the compound favorably interact with target proteins, enhancing binding affinity and specificity for LSD1 and other relevant enzymes .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds within the same chemical class:

- Study A : A derivative similar to this compound demonstrated significant inhibition of tumor growth in xenograft models, reinforcing the idea that modifications to the piperidine moiety can enhance anticancer activity .

- Study B : Another study focused on pyridine derivatives revealed that compounds with similar structures exhibited strong anti-leukemic effects, suggesting a broader applicability for pyridine-based compounds in cancer therapy .

Propiedades

IUPAC Name |

3-methyl-5-piperidin-4-ylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-9-6-11(8-13-7-9)10-2-4-12-5-3-10/h6-8,10,12H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRALKTSCMNAXHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.